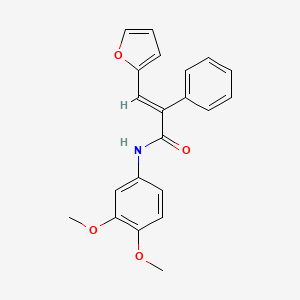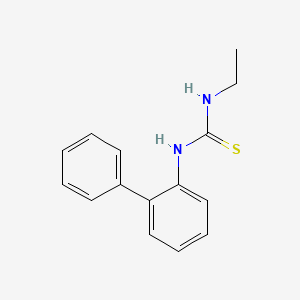
N-2-biphenylyl-N'-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-N'-ethylthiourea (BETU) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thiourea derivative that is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate. BETU has been found to possess several biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
作用機序
The exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-2-biphenylyl-N'-ethylthiourea has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-ethylthiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
実験室実験の利点と制限
N-2-biphenylyl-N'-ethylthiourea has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. N-2-biphenylyl-N'-ethylthiourea has been found to be relatively unstable in solution, and it can degrade over time. Additionally, its anti-tumor activity has been found to be dependent on the type of cancer cell being studied, and it may not be effective against all types of cancer.
将来の方向性
There are several future directions for research on N-2-biphenylyl-N'-ethylthiourea. One area of interest is the development of N-2-biphenylyl-N'-ethylthiourea derivatives with improved stability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea and to identify its molecular targets. N-2-biphenylyl-N'-ethylthiourea has also shown promise as a potential therapeutic agent for viral infections, and further studies are needed to explore its potential in this area. Finally, N-2-biphenylyl-N'-ethylthiourea has been found to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
合成法
N-2-biphenylyl-N'-ethylthiourea is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of N-2-biphenylyl-N'-ethylthiourea is typically around 70-80%.
科学的研究の応用
N-2-biphenylyl-N'-ethylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-tumor activity, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-N'-ethylthiourea has also been found to possess anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to possess anti-viral properties, and it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
1-ethyl-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-16-15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYUJHTAKYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-ethylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

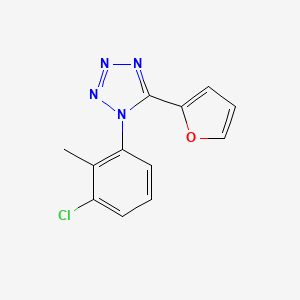
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
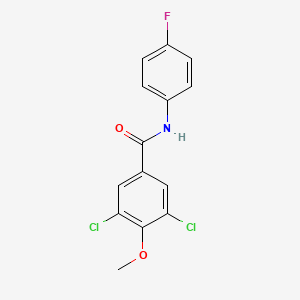
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)
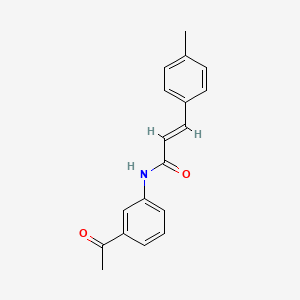
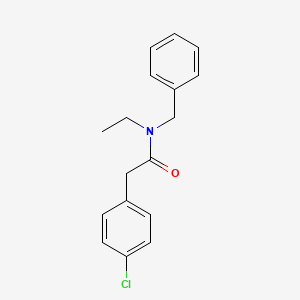
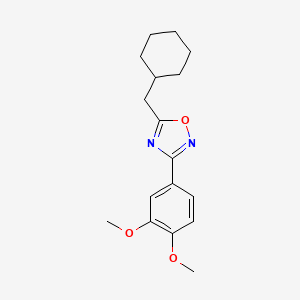
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)
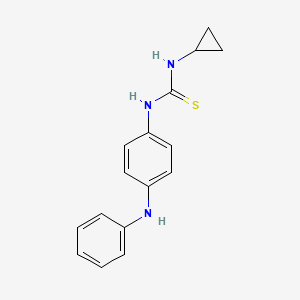
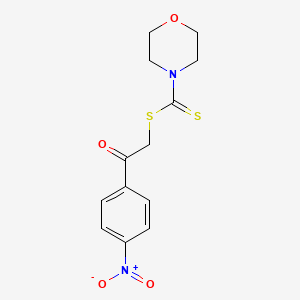
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)
